molecular formula C13H12N2O3 B1361210 N-(4-Methoxyphenyl)-2-nitroaniline CAS No. 54381-13-4

N-(4-Methoxyphenyl)-2-nitroaniline

Cat. No.: B1361210
CAS No.: 54381-13-4
M. Wt: 244.25 g/mol
InChI Key: JLIRPISIPQMEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-nitroaniline is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . This compound is characterized as a yellow to pale yellow solid and has a melting point range of 87 to 91 °C . It is a derivative of aniline, featuring methoxy and nitro substituents on the aromatic rings, which makes it a valuable intermediate in organic synthesis and materials science research. Its structural framework is often explored in the development of more complex molecules, such as dyes and pigments, similar to the commercial application of its isomer, 2-Methoxy-4-nitroaniline, which is a known precursor to Pigment Yellow 74 . Researchers utilize this compound under specific conditions; for optimal stability, it is recommended to be stored sealed in a dry environment and refrigerated at 2 to 8 °C . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

54381-13-4

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-nitroaniline

InChI

InChI=1S/C13H12N2O3/c1-18-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)17/h2-9,14H,1H3

InChI Key

JLIRPISIPQMEDU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-methoxyphenyl group in N-(4-Methoxyphenyl)-2-nitroaniline increases steric bulk and lipophilicity compared to smaller substituents like methyl or dimethylamino groups. This likely enhances its solubility in organic solvents and influences binding affinity in biological applications .
  • Synthesis : Suzuki coupling is preferred for introducing aryl groups (e.g., methoxyphenyl), while alkylation or nucleophilic substitution is used for simpler substituents like methyl .

Physicochemical and Hazard Profiles

Property This compound 4-Methoxy-N-methyl-2-nitroaniline NN-Dimethyl-2-nitroaniline
LogP (Predicted) ~2.8 (moderate lipophilicity) ~1.9 ~1.5
Hazards H302, H315, H319, H335 Not reported Likely similar to nitroanilines
Stability Stable under recommended storage (2–8°C) Unknown Likely stable

Key Observations :

Crystallographic and Hydrogen-Bonding Comparisons

    Preparation Methods

    Nitration of 4-Methoxyaniline Derivatives

    One common route starts with the nitration of benzene sulfonyl-protected 4-methoxyaniline to direct nitration selectively at the ortho position relative to the amino group. This approach avoids over-nitration and side reactions.

    • Procedure :

      • Benzene sulfonyl-4-methoxyaniline is dissolved in an organic solvent such as 1,2-dichloroethane.
      • Pyridine and copper nitrate trihydrate are added.
      • The reaction mixture is heated to 90–115 °C for approximately 12 hours.
      • After completion, the mixture is poured into ice water, and the pH is adjusted to 6.
      • The product, N-benzenesulfonyl-4-methoxy-2-nitroaniline, is extracted and purified.
    • Deprotection :

      • The sulfonyl protecting group is removed by reacting the nitro intermediate with p-toluenesulfonic acid in an acidic organic solvent.
      • After reaction completion, triethylamine and sodium hydroxide are added to neutralize the solution to pH 7.
      • The final product, 4-methoxy-2-nitroaniline, is isolated with high purity.
    • Yields and Purity :

      • The process yields approximately 47.7 g of the nitro intermediate from 0.2 mol of starting material.
      • Purity after deprotection reaches above 99% as measured by HPLC.

    This method is well-documented in patent literature and offers a robust route to the nitroaniline intermediate with good control over regioselectivity and yield.

    Continuous Flow Nitration and Hydrolysis

    A more recent and industrially attractive method involves continuous flow reactors for the nitration and subsequent hydrolysis steps, enhancing safety, scalability, and reproducibility.

    • Stepwise Process :

      • Acetylation : 4-Methoxyaniline is first acetylated to form 4-methoxy-2-nitroacetanilide, which serves as a protected intermediate.
      • Nitration : The acetylated compound is nitrated in a continuous flow reactor at controlled temperatures (25–80 °C) for 10 minutes to 30 seconds, depending on flow rates.
      • Hydrolysis : The nitroacetanilide is hydrolyzed in a subsequent continuous flow reactor at 40–80 °C for 2 to 40 minutes to yield 4-methoxy-2-nitroaniline.
      • Post-treatment : The reaction mixture is cooled, stirred, filtered, and purified by pulping with isopropanol.
    • Reaction Parameters and Yields :

    Step Temperature (°C) Reaction Time Flow Rate (mL/min) Yield (%) Purity (HPLC %)
    Nitration 25–80 0.5–10 min 35–700 - -
    Hydrolysis 40–80 2–40 min 65–1200 - -
    Overall Yield - - - 85–87 99
    • Advantages :
      • Enhanced control over reaction conditions.
      • Improved safety by minimizing handling of nitrating agents.
      • High throughput with consistent product quality.

    This method is supported by recent patent disclosures and demonstrates industrial feasibility for large-scale production.

    Acetylation and Subsequent Reactions

    In some synthetic schemes, 4-methoxy-2-nitroaniline is further derivatized by acetylation to form N-(4-Methoxy-2-nitrophenyl)acetamide, which can be useful for crystallization and purification purposes.

    • Procedure :

      • 4-Methoxy-2-nitroaniline is reacted with acetic anhydride in glacial acetic acid at room temperature for 18 hours.
      • The reaction mixture is stirred continuously and then dried under vacuum.
      • The product is purified by recrystallization from aqueous solution.
    • Outcome :

      • The acetylated compound crystallizes as yellow laths.
      • This step is often used for characterization rather than direct synthesis of the nitroaniline.

    This method is mainly applied in research settings for compound characterization and is less common for bulk preparation.

    Method Key Steps Reaction Conditions Yield (%) Purity (%) Notes
    Sulfonyl Protection + Nitration Protection, nitration, deprotection 90–115 °C, 12 h; acidic deprotection ~85 >99 High regioselectivity, batch process
    Continuous Flow Nitration + Hydrolysis Acetylation, nitration, hydrolysis, purification 25–80 °C, 0.5–40 min, flow rates 35–1200 mL/min 85–87 99 Industrial scale, safer and scalable
    Acetylation for Characterization Acetylation of nitroaniline Room temperature, 18 h - - Used for crystallization and purity
    • Analytical Techniques : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are routinely used to monitor reaction progress and determine purity.
    • Purity : Both batch and continuous flow methods achieve purity levels of 99% or higher.
    • Yields : Overall yields range from 85% to 87% depending on the method and scale.
    • Reaction Monitoring : Continuous flow methods allow real-time monitoring, facilitating optimization.

    The preparation of N-(4-Methoxyphenyl)-2-nitroaniline involves well-established nitration and amination chemistry, with modern adaptations such as continuous flow synthesis enhancing efficiency and safety. Sulfonyl protection strategies remain effective for regioselective nitration, while continuous flow reactors offer scalable production with excellent yields and purity. Acetylation steps serve as useful intermediates for purification and structural studies. The methods outlined here are supported by detailed patent literature and peer-reviewed research, providing a comprehensive foundation for both academic and industrial synthesis of this important compound.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for N-(4-Methoxyphenyl)-2-nitroaniline, and how can purity be optimized?

    • Methodology : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling. For example, 4-iodo-2-nitroaniline reacts with 4-methoxyphenyl boronic acid in the presence of palladium(II) chloride and sodium hydroxide, yielding 77% product after purification by silica gel chromatography . To optimize purity, rigorous solvent selection (e.g., diethyl ether/hexane gradients) and reaction monitoring via HPLC (≥98% purity thresholds) are recommended .

    Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

    • Methodology : Key techniques include:

    • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy group at 4-position, nitro group at 2-position).
    • HRMS : High-resolution mass spectrometry to verify molecular weight (C13_{13}H12_{12}N2_2O3_3; 244.25 g/mol) .
    • HPLC : To assess purity, particularly for biological studies requiring >95% purity .

    Q. What safety protocols are essential when handling this compound in the lab?

    • Methodology :

    • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS H315, H319) .
    • Ventilation : Use fume hoods to avoid inhalation (H335).
    • First Aid : Immediate rinsing with water for eye/skin contact; seek medical attention if ingested (H302) .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

    • Methodology :

    • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) to reduce side reactions.
    • Solvent Systems : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency compared to aqueous NaOH .
    • Temperature Control : Maintain 80–90°C to balance reaction rate and decomposition risks .

    Q. What electronic effects govern the reactivity of the nitro and methoxy groups in further functionalization?

    • Methodology :

    • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions. Reduction to amine (e.g., using Fe/HCl) enables diazotization for azo dye synthesis .
    • Methoxy Group : Electron-donating para-methoxy group stabilizes intermediates in nucleophilic aromatic substitution, facilitating derivatization (e.g., halogenation) .

    Q. How does this compound interact with biological targets, and what assays validate its activity?

    • Methodology :

    • Antiviral Screening : Test inhibition of RNA-dependent RNA polymerases (e.g., myxovirus) at 75 µM in cell-based assays .
    • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.
    • SAR Studies : Modify the nitro group to amine or hydroxylamine derivatives to probe structure-activity relationships .

    Data Contradictions and Resolution

    Q. Discrepancies in reported yields for Suzuki coupling: How to troubleshoot?

    • Analysis : reports 77% yield, while similar protocols may vary due to:

    • Boronic Acid Purity : Ensure >99% purity via recrystallization.
    • Oxygen Sensitivity : Use degassed solvents to prevent Pd catalyst deactivation.
    • Workup : Replace column chromatography with precipitation (e.g., acid-base partitioning) for scalable recovery .

    Q. Conflicting data on carcinogenicity: How to interpret safety classifications?

    • Analysis : IARC lists components as "possible carcinogens" (≥0.1% concentration), but specific data for this compound is lacking . Mitigate risks via:

    • Ames Test : Screen for mutagenicity.
    • Handling Limits : Follow ALARA (As Low As Reasonably Achievable) principles for exposure .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.